1-(2-Methylpropoxy)-3-nitrobenzene
Description
Properties
IUPAC Name |
1-(2-methylpropoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGGGNLVKFZUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Williamson ether synthesis is the most direct and widely employed method for preparing 1-(2-Methylpropoxy)-3-nitrobenzene. This SN2 reaction involves deprotonating 3-nitrophenol to form a phenoxide ion, which subsequently displaces a halide from 1-bromo-2-methylpropane (isobutyl bromide). The reaction proceeds under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like dimethylformamide (DMF) or aqueous media with phase-transfer catalysts:
Experimental Procedures
Example Protocol (Adapted from):
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Reagents: 3-Nitrophenol (10 mmol), 1-bromo-2-methylpropane (12 mmol), K₂CO₃ (15 mmol), tetrabutylammonium bromide (TBAB, 0.5 mmol), water (20 mL).
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Conditions: Reflux at 80°C for 6–8 hours under nitrogen.
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Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).
Optimization Insights
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Solvent Systems: Aqueous-phase reactions with TBAB enhance nucleophilicity and reduce side reactions.
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Temperature Control: Elevated temperatures (>80°C) accelerate reaction rates but risk decomposition of the nitro group.
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Halide Selection: Primary alkyl bromides (e.g., 1-bromo-2-methylpropane) outperform chlorides due to superior leaving-group ability.
Nucleophilic Aromatic Substitution
Substrate Preparation
This method employs 1-chloro-3-nitrobenzene as the electrophilic substrate, reacting with sodium isobutoxide under Ullmann-type conditions. The nitro group’s meta-directing effect facilitates substitution at the para-position relative to itself:
Reaction Conditions
Key Parameters:
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Catalyst: Copper(I) iodide (CuI, 5 mol%) in dimethyl sulfoxide (DMSO) at 120°C.
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Limitations: Harsh conditions and prolonged reaction times limit scalability.
Nitration of Pre-Formed Ethers
Directed Nitration Strategy
While less common, nitrating 1-(2-methylpropoxy)benzene introduces the nitro group at the meta-position. However, the alkoxy group’s strong ortho/para-directing nature necessitates blocking strategies or mixed-acid systems to favor meta-substitution:
Challenges
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Regioselectivity: Without blocking groups, nitration yields predominantly ortho (10–15%) and para (60–70%) isomers, with only 10–20% meta product.
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Purification: Chromatographic separation of isomers is labor-intensive and reduces overall yield.
Mitsunobu Reaction
Alcohol-Phenol Coupling
The Mitsunobu reaction couples 3-nitrophenol with 2-methylpropan-1-ol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method avoids alkyl halides but requires anhydrous conditions:
Performance Metrics
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Cost: High reagent expenses limit industrial application.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Synthesis | 70–85 | Mild, aqueous-phase | High yield, scalable | Requires alkyl halide |
| Nucleophilic Substitution | 50–60 | High-temperature, CuI | Avoids phenol deprotonation | Low yield, long reaction time |
| Directed Nitration | 10–20 | Mixed acid, low-temperature | Uses simple substrates | Poor regioselectivity |
| Mitsunobu Reaction | 65–75 | Anhydrous, 0°C | No alkyl halides | Expensive reagents |
Chemical Reactions Analysis
1-(2-Methylpropoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group in the 2-methylpropoxy substituent can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(2-Methylpropoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)-3-nitrobenzene largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Effects and Molecular Features
The table below compares key structural attributes of 1-(2-Methylpropoxy)-3-nitrobenzene and related compounds:
Table 1: Structural Comparison
Key Observations :
- Electronic Effects : Alkoxy groups (e.g., methoxy, benzyloxy) donate electrons via resonance, activating the ring toward electrophilic substitution at specific positions, whereas nitro groups deactivate the ring .
- Nitro Position : Moving the nitro group from the 3- to the 2-position (as in 1,5-dichloro-3-methoxy-2-nitrobenzene) alters electronic delocalization and reactivity patterns .
Physical and Hazard Properties
Table 2: Physical and Hazard Data
Insights :
Reactivity Trends
- Nitro Group Reduction : Alkoxy substituents may slow reduction rates due to steric hindrance, as seen in hydrogenation studies of benzyl ethers .
- Electrophilic Substitution : The 3-nitro group directs incoming electrophiles to the 4- and 6-positions, but bulky substituents (e.g., 2-methylpropoxy) may sterically block these sites .
Q & A
Basic: What are the optimal conditions for synthesizing 1-(2-Methylpropoxy)-3-nitrobenzene via Williamson ether synthesis?
Methodological Answer:
The synthesis typically involves reacting 3-nitrobenzyl bromide with 2-methylpropanol (isobutanol) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Key parameters include:
- Molar ratio: 1:1.2 (halide to alcohol) to minimize side reactions.
- Temperature: Reflux at 60–70°C for 6–8 hours to ensure complete ether formation.
- Workup: Neutralization with dilute HCl, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
This approach is analogous to Williamson synthesis strategies for structurally related nitroaromatic ethers .
Advanced: How does the electron-withdrawing nitro group influence the benzene ring's reactivity in subsequent functionalization reactions?
Methodological Answer:
The nitro group at the meta position directs electrophilic substitution to the para position via resonance and inductive effects. To quantify this:
- Hammett analysis: Use σₘ (meta-substituent constant) values to predict reaction rates. The nitro group (σₘ = 0.71) significantly increases the ring’s electrophilic substitution barrier.
- Computational studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict regioselectivity in reactions like halogenation or sulfonation.
Experimental validation via competitive reactions with control substrates (e.g., unsubstituted benzene derivatives) is recommended .
Basic: What spectroscopic techniques are most effective for characterizing 1-(2-Methylpropoxy)-3-nitrobenzene?
Methodological Answer:
- ¹H NMR: Identify the 2-methylpropoxy group (δ 1.0–1.2 ppm, doublet for methyl groups; δ 3.5–4.0 ppm for methine proton). The aromatic region (δ 7.0–8.5 ppm) shows splitting patterns consistent with nitro and ether substituents.
- ¹³C NMR: Confirm the ether linkage (C-O signal at δ 65–75 ppm) and nitro group (C-NO₂ at δ 145–155 ppm).
- GC-MS: Assess purity and molecular ion ([M]⁺ at m/z 223). Fragmentation patterns (e.g., loss of 2-methylpropoxy group) aid structural confirmation.
Cross-reference with spectral databases (e.g., NIST) for validation .
Advanced: How can researchers resolve discrepancies in melting point data reported for this compound?
Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms. To address this:
- Recrystallization: Test solvents like ethanol, acetone, or toluene to isolate pure crystals.
- Differential Scanning Calorimetry (DSC): Measure phase transitions to confirm melting points and detect polymorphs.
- X-ray Diffraction (XRD): Compare experimental crystal structures with SHELX-refined models (e.g., SHELXL for small-molecule refinement) to identify lattice variations .
Basic: What safety precautions are necessary when handling 1-(2-Methylpropoxy)-3-nitrobenzene?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of vapors (nitro compounds may exhibit toxicity).
- Storage: Keep in amber glass bottles at 4°C, away from oxidizers and ignition sources (nitro groups pose explosion risks under heat or shock).
Refer to SDS protocols for structurally similar nitroaromatics (e.g., etofenprox derivatives) for emergency response guidelines .
Advanced: What computational methods predict the crystal structure of 1-(2-Methylpropoxy)-3-nitrobenzene?
Methodological Answer:
- SHELX Suite: Use SHELXD for structure solution from XRD data and SHELXL for refinement. Parameters include anisotropic displacement factors and hydrogen atom positioning.
- Molecular Packing Analysis: Software like Mercury (CCDC) can simulate packing efficiency and intermolecular interactions (e.g., van der Waals forces, hydrogen bonds).
- Validation: Compare predicted and experimental XRD patterns (e.g., using the Cambridge Structural Database) to assess accuracy .
Advanced: How can researchers analyze competing reaction pathways during the nitration of precursor aryl ethers?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via HPLC or in situ IR spectroscopy to identify intermediates (e.g., nitronium ion adducts).
- Isotopic Labeling: Use ¹⁵N-labeled nitric acid to trace nitro group incorporation.
- Computational Modeling: Employ transition state theory (Gaussian or ORCA software) to calculate activation energies for ortho, meta, and para nitration pathways .
Basic: What solvent systems are optimal for recrystallizing 1-(2-Methylpropoxy)-3-nitrobenzene?
Methodological Answer:
- Polar Protic Solvents: Ethanol/water mixtures (70:30 v/v) yield high-purity crystals due to moderate solubility.
- Nonpolar Solvents: Toluene or hexane/ethyl acetate (9:1) for slow evaporation, minimizing solvent inclusion.
- Crystallization Monitoring: Use hot-stage microscopy to track crystal growth and avoid oiling out .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
